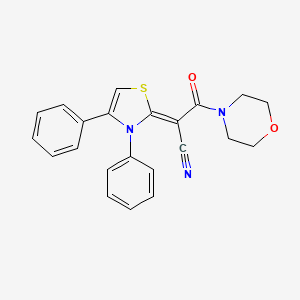

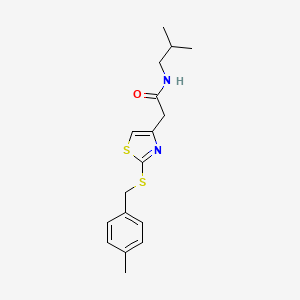

![molecular formula C19H22N6O2 B2954557 6-methyl-N-(2-(4-methylpiperazin-1-yl)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 2034477-61-5](/img/structure/B2954557.png)

6-methyl-N-(2-(4-methylpiperazin-1-yl)phenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of pyrazinamide, an important first-line drug used in shortening TB therapy . It belongs to the class of organic compounds known as phenylpiperazines .

Synthesis Analysis

The synthesis of this compound involves a condensation reaction between 1-(phenyl)hydrazine hydrochloride and 1,1,3,3-tetramethoxy propane . The crude product is then purified by column chromatography .Molecular Structure Analysis

The molecular structure of this compound was determined using single crystal X-ray diffraction . The interplanar distance between the parallel mean planes of two pyridylpyrimidine fragments in the structure is as short as 3.5 Å .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a condensation reaction and column chromatography .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Novel Synthesis Techniques : Research has demonstrated innovative methods for synthesizing derivatives of pyrazolo[1,5-a]pyrazine. For instance, Kamal El‐Dean et al. (2018) developed efficient synthesis techniques for novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, which could be foundational for creating similar compounds (Kamal El‐Dean et al., 2018).

Chemical Structure and Analysis : The chemical structures of various derivatives related to pyrazolo[1,5-a]pyrazine have been extensively studied and confirmed using techniques like FT-IR, NMR, and mass spectrometry. This research is crucial in understanding the properties and potential applications of these compounds (Daidone et al., 2003).

Biological and Pharmacological Applications

Anticancer Properties : Several studies have indicated the potential anticancer activities of pyrazolo[1,5-a]pyrazine derivatives. For instance, Abdellatif et al. (2014) discovered that new pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited significant antitumor activity against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).

Antimicrobial Effects : Research by Patel and Patel (2010) demonstrated the antimicrobial activity of fluoroquinolone-based compounds, including derivatives of pyrazolo[1,5-a]pyrazine, against various bacterial and fungal strains (Patel & Patel, 2010).

Anti-Inflammatory and Antiviral Properties : Hebishy et al. (2020) synthesized novel benzamide-based 5-aminopyrazoles and their fused derivatives, showing remarkable antiavian influenza virus activity. This indicates the potential of pyrazolo[1,5-a]pyrazine derivatives in treating viral infections (Hebishy et al., 2020).

Advanced Applications in Imaging and Diagnostics

- Radiolabeling and Imaging : Wang et al. (2018) developed a method for the synthesis of a novel pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative, potentially useful as a PET agent for imaging IRAK4 enzyme in neuroinflammation cases (Wang et al., 2018).

Mécanisme D'action

Target of Action

The primary target of this compound is the serine/threonine-protein kinase . This enzyme plays a crucial role in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to the presence of DNA damage or unreplicated DNA .

Mode of Action

The compound interacts with its target, the serine/threonine-protein kinase, to mediate cell cycle arrest and activate DNA repair mechanisms . This interaction results in the modulation of cellular processes, particularly those related to cell division and DNA replication .

Biochemical Pathways

The compound affects the biochemical pathways related to cell cycle regulation and DNA repair . By interacting with the serine/threonine-protein kinase, it influences the progression of the cell cycle and the repair of DNA damage . The downstream effects of this interaction include the prevention of uncontrolled cell division and the maintenance of genomic stability .

Pharmacokinetics

The compound’s solubility and molecular weight suggest that it may have good bioavailability

Result of Action

The compound’s action results in the modulation of cell cycle progression and DNA repair mechanisms . This can lead to the prevention of uncontrolled cell division, which is a hallmark of many types of cancer . Additionally, the compound has been shown to have anti-inflammatory effects , reducing the levels of pro-inflammatory cytokines IL-1β and TNF-α .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-methyl-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O2/c1-13-12-25-17(19(27)20-13)11-15(22-25)18(26)21-14-5-3-4-6-16(14)24-9-7-23(2)8-10-24/h3-6,11-12H,7-10H2,1-2H3,(H,20,27)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKTYVOCBIIUCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=CC(=N2)C(=O)NC3=CC=CC=C3N4CCN(CC4)C)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

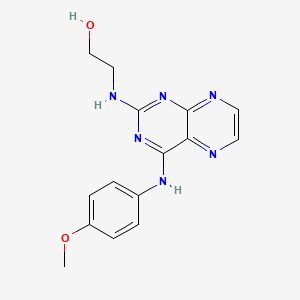

![N6-(2-morpholinoethyl)-1-phenyl-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2954474.png)

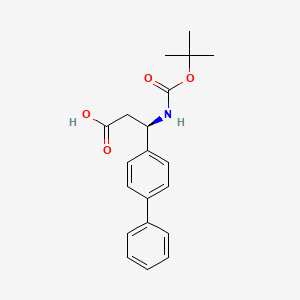

![Tert-butyl 3-phenyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2954476.png)

![8-benzyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B2954483.png)

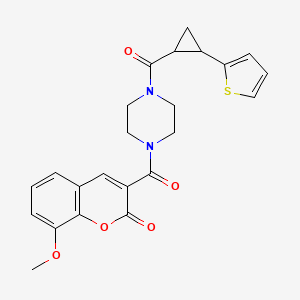

![4-{4-[(5-Cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2954485.png)

![(E)-N'-[(2,4-dichlorophenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide](/img/structure/B2954486.png)

![3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2954489.png)

![(2E)-1-{4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B2954490.png)

![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2954496.png)